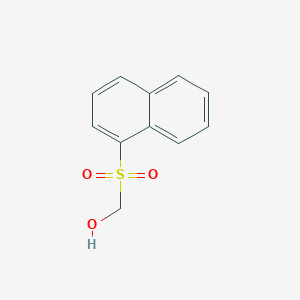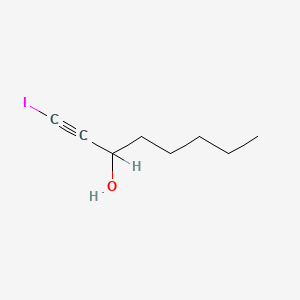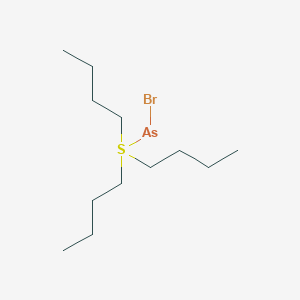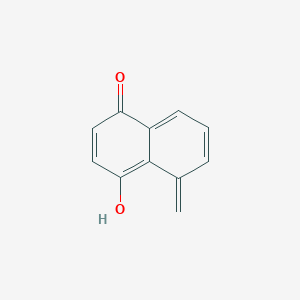![molecular formula C13H21N B14505053 1-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]piperidine CAS No. 64170-59-8](/img/structure/B14505053.png)
1-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]piperidine is an organic compound that features a piperidine ring attached to a cyclopentene ring, which is further substituted with a prop-2-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]piperidine typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced via an alkylation reaction using an appropriate alkyl halide.
Formation of the Piperidine Ring: The piperidine ring can be formed through a cyclization reaction involving an amine and a suitable precursor.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Prop-2-en-1-yl)cyclopent-3-ene-1-carboxylic acid
- 2-Cyclopenten-1-one, 2,3-dimethyl-
- (4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methanol
Uniqueness
1-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]piperidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
64170-59-8 |
|---|---|
Molekularformel |
C13H21N |
Molekulargewicht |
191.31 g/mol |
IUPAC-Name |
1-(5-prop-2-enylcyclopenten-1-yl)piperidine |
InChI |
InChI=1S/C13H21N/c1-2-7-12-8-6-9-13(12)14-10-4-3-5-11-14/h2,9,12H,1,3-8,10-11H2 |
InChI-Schlüssel |
LIXOVWMTLMBPSF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1CCC=C1N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


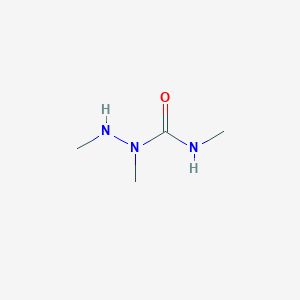
![N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14504979.png)
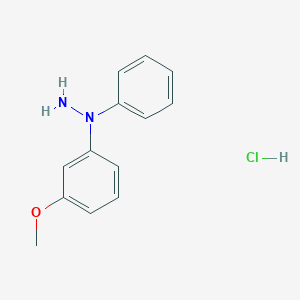
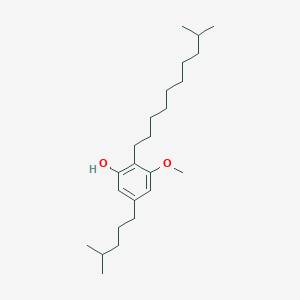


![4,4'-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine)](/img/structure/B14505002.png)
![1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole;nitric acid](/img/structure/B14505010.png)


